[1-(4-Methoxyphenyl)butyl](methyl)aminehydrochloride
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Overview
Description
1-(4-methoxyphenyl)butylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a methoxyphenyl group attached to a butyl chain, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)butylamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.
Methylation: The resulting amine is methylated using methyl iodide (CH3I) under basic conditions to form the desired 1-(4-methoxyphenyl)butylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of 1-(4-methoxyphenyl)butylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)butylamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methoxyphenyl)butylamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)butylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-methoxyphenyl)butylamine hydrochloride: can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity. The unique combination of the methoxyphenyl and butylamine groups in 1-(4-methoxyphenyl)butylamine hydrochloride
Properties
Molecular Formula |
C12H20ClNO |
---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-5-12(13-2)10-6-8-11(14-3)9-7-10;/h6-9,12-13H,4-5H2,1-3H3;1H |
InChI Key |
PRVWVXSYTIPXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)NC.Cl |
Origin of Product |
United States |
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